4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC9410410
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3S |
|---|---|
| Molecular Weight | 219.31 g/mol |
| IUPAC Name | 4-(2-ethylphenyl)-3-methyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C11H13N3S/c1-3-9-6-4-5-7-10(9)14-8(2)12-13-11(14)15/h4-7H,3H2,1-2H3,(H,13,15) |
| Standard InChI Key | DBEPXHARNHULQP-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1N2C(=NNC2=S)C |
| Canonical SMILES | CCC1=CC=CC=C1N2C(=NNC2=S)C |
Introduction
4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiol group (-SH) that contributes to its reactivity and potential biological activity. The presence of an ethylphenyl substituent and a methyl group enhances its structural complexity and may influence its interaction with biological systems .
Synthesis Methods
The synthesis of 4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-ethylphenyl hydrazine with an appropriate carbonyl compound, followed by cyclization to form the triazole ring. Subsequent treatment with hydrogen sulfide or thiolating agents introduces the thiol functional group. Alternative methods may involve starting from other triazole precursors or utilizing microwave-assisted synthesis for improved yields and reaction times.
Biological Activity
Research indicates that 4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol exhibits significant biological activity, particularly as an antifungal agent due to its ability to inhibit the growth of certain fungal strains. Compounds containing the triazole ring are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Interaction Studies
Interaction studies involving 4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol have focused on its binding affinity with various biological targets. These studies often utilize spectroscopic techniques such as NMR and UV-Vis spectroscopy to elucidate binding interactions with enzymes or receptor sites. Understanding these interactions is crucial for developing effective drugs based on this compound.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | C11H13N3S | Contains a different phenyl substituent |
| 4-Methyl-4H-1,2,4-triazole-3-thiol | C4H6N3S | Lacks ethyl substitution; simpler structure |
| 4-Amino-5-methylthio-1H-1,2,4-triazole | C5H7N3S | Contains an amino group instead of ethylphenyl |
These compounds exhibit varying biological activities and applications based on their structural differences. The unique ethylphenyl group in 4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol may contribute to its distinctive properties compared to these similar compounds.
Suppliers and Availability
4-(2-ethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is available from suppliers such as UkrOrgSynthesis Ltd., based in Ukraine .
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